![molecular formula C24H31NO4 B4024212 4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4024212.png)
4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide
Description
Synthesis Analysis
The synthesis of compounds closely related to “4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide” involves practical methods that have been developed for orally active antagonists and other biologically active molecules. For instance, a practical method for synthesizing an orally active CCR5 antagonist has been developed, which could share synthesis pathways with our compound of interest (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular and crystal structure analyses of compounds containing the tetrahydro-2H-pyran ring have revealed that these molecules often crystallize as centrosymmetric hydrogen-bonded dimers facilitated by interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules. These interactions control supramolecular aggregation, contributing to the compound's stability and reactivity (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of the tetrahydro-2H-pyran ring, which is a component of our compound of interest, has been studied through various reactions, including condensation and cyclization to yield a range of products. These reactions are significant for understanding the functionalization of the compound and its potential derivatives (Agekyan & Mkryan, 2015).
Physical Properties Analysis
The physical properties of compounds similar to “4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide” have been characterized using various techniques, including X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies provide insights into the compound's stability, crystallinity, and molecular geometry, which are essential for its application in different fields (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds containing the tetrahydro-2H-pyran ring and related functional groups, have been explored through synthetic routes and reactivity studies. These studies offer valuable information on the compound's behavior in chemical reactions, its potential for modification, and its interaction with other molecules (Aghekyan et al., 2018).
properties
IUPAC Name |
4-butoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-3-4-15-29-22-9-5-19(6-10-22)23(26)25-18-24(13-16-28-17-14-24)20-7-11-21(27-2)12-8-20/h5-12H,3-4,13-18H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHGJHRJKKTTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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